![molecular formula C9H9NO2 B2623222 3-Methylbenzo[e][1,3]-oxazine-2-one CAS No. 1008-83-9](/img/structure/B2623222.png)
3-Methylbenzo[e][1,3]-oxazine-2-one
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Overview
Description
Oxazoles are a type of heterocyclic compound that consist of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . They are commonly found in many commercially available drugs due to their wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazoles often involves eco-friendly synthetic strategies . For instance, a Regel-type transition-metal-free direct C-2 aroylation of oxazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles in good yields .Molecular Structure Analysis
The structure of oxazoles is a five-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions. For example, they can be directly arylated or alkenylated, with palladium-catalyzed C-5 arylation preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3-Methylbenzo[e][1,3]-oxazine-2-one would depend on its specific structure. In general, oxazoles are stable compounds .Scientific Research Applications
Organic Synthesis
The compound is used in organic synthesis . An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .
Drug Intermediates
This compound has been applied to the synthesis of key intermediates of drug candidates . This indicates its potential use in pharmaceutical research and drug development.
Mechanochemical Synthesis
3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives have been synthesized via a one-pot three-component reaction in a mechanochemical "parallel synthesis" . This new milling system allows for the processing of up to 12 samples simultaneously .
CO2 Based Cascade Process
A new CO2 based cascade process has been developed towards pharmaceutically relevant benzoxazine-2-one derivatives . The process is empowered by a Ag-catalyst and shows appreciable structural scope for these target molecules .
Halogenated Derivatives
Halogenated derivatives of the compound, such as 6-Bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one, are also being studied . These compounds could have different properties and potential applications.
Chemical Properties
The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.17300 . Understanding its physical and chemical properties is crucial for its applications in various fields .
Mechanism of Action
Target of Action
The primary targets of the compound 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one are cancer cells, specifically breast cancer cell lines MCF 7 and MDA-MB-231 . These cells are targeted due to their unchecked growth and spread, which characterizes cancer .
Mode of Action
3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one interacts with its targets by binding to the Epidermal Growth Factor Receptor (EGFR), a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide . This interaction results in changes in the cancer cells, leading to their death .
Biochemical Pathways
The compound 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one affects the EGFR signaling pathway . This pathway is crucial for cell growth and differentiation. When 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one binds to EGFR, it inhibits the signaling pathway, leading to the death of the cancer cells .
Pharmacokinetics
The compound has shown good binding affinities towards its target, suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of the action of 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one include the death of cancer cells . The compound has shown superior activity against both the MCF-7 and MDA-MB-231 cell lines, with IC50 values of 8.60±0.75 and 6.30±0.54 µM respectively .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s stability and efficacy
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-4H-1,3-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-6-7-4-2-3-5-8(7)12-9(10)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCZWAAXMRNTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3,4-dihydro-benzo[e][1,3]oxazin-2-one |
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